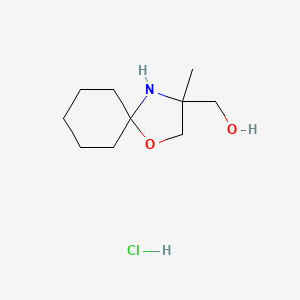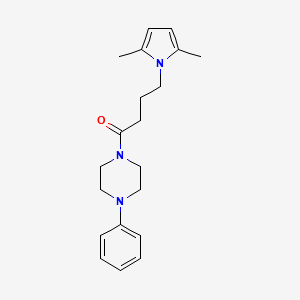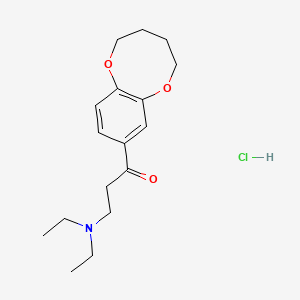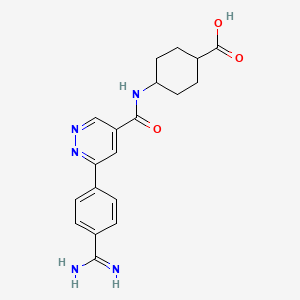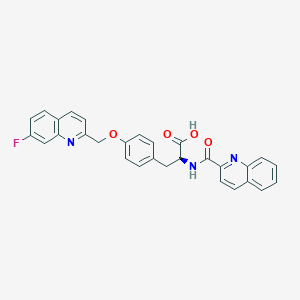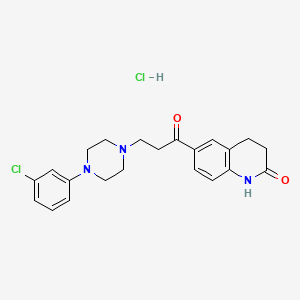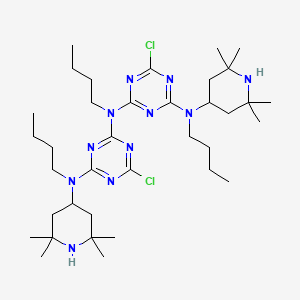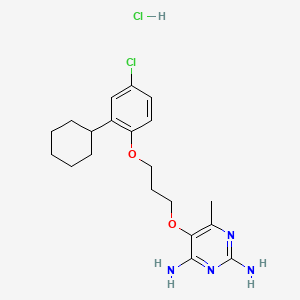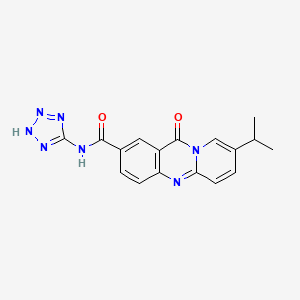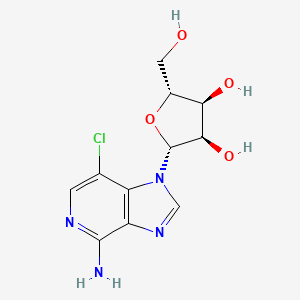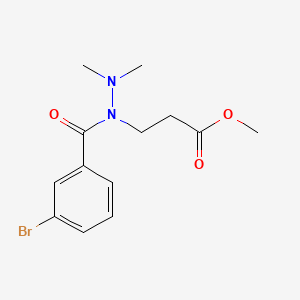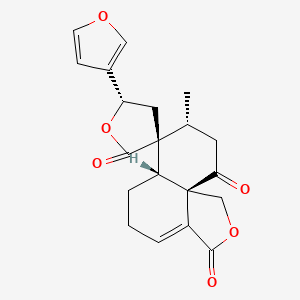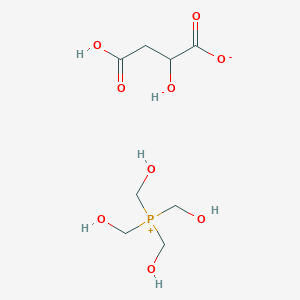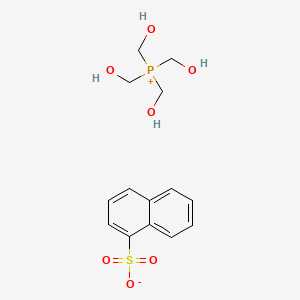
Phosphonium, tetrakis(hydroxymethyl)-, 1-naphthalenesulfonate (salt)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Phosphonium, tetrakis(hydroxymethyl)-, 1-naphthalenesulfonate (salt) is a chemical compound that combines a phosphonium ion with four hydroxymethyl groups and a 1-naphthalenesulfonate anion
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of phosphonium, tetrakis(hydroxymethyl)-, 1-naphthalenesulfonate (salt) typically involves the reaction of tetrakis(hydroxymethyl)phosphonium chloride with 1-naphthalenesulfonic acid. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction conditions may include specific temperatures, solvents, and catalysts to optimize the yield and purity of the compound .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction routes as in the laboratory. The process is scaled up to produce significant quantities of the compound, ensuring consistency and quality. Industrial methods may also incorporate advanced purification techniques to obtain high-purity products suitable for various applications .
Analyse Des Réactions Chimiques
Types of Reactions
Phosphonium, tetrakis(hydroxymethyl)-, 1-naphthalenesulfonate (salt) can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced under specific conditions to yield different products.
Substitution: The hydroxymethyl groups can participate in substitution reactions, leading to the formation of new compounds.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxymethyl groups can yield aldehydes or carboxylic acids, while substitution reactions can produce a variety of new compounds with different functional groups .
Applications De Recherche Scientifique
Phosphonium, tetrakis(hydroxymethyl)-, 1-naphthalenesulfonate (salt) has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Explored for its potential therapeutic applications, such as in drug development and delivery.
Mécanisme D'action
The mechanism of action of phosphonium, tetrakis(hydroxymethyl)-, 1-naphthalenesulfonate (salt) involves its interaction with specific molecular targets and pathways. The compound’s phosphonium ion can interact with cellular components, leading to various biological effects. The hydroxymethyl groups may also play a role in its activity by participating in chemical reactions within biological systems .
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds to phosphonium, tetrakis(hydroxymethyl)-, 1-naphthalenesulfonate (salt) include other tetrakis(hydroxymethyl)phosphonium salts, such as:
- Tetrakis(hydroxymethyl)phosphonium chloride
- Tetrakis(hydroxymethyl)phosphonium sulfate
- Tetrakis(hydroxymethyl)phosphonium acetate
Uniqueness
Phosphonium, tetrakis(hydroxymethyl)-, 1-naphthalenesulfonate (salt) is unique due to its combination of a phosphonium ion with a 1-naphthalenesulfonate anion.
Propriétés
Numéro CAS |
79481-21-3 |
|---|---|
Formule moléculaire |
C14H19O7PS |
Poids moléculaire |
362.34 g/mol |
Nom IUPAC |
naphthalene-1-sulfonate;tetrakis(hydroxymethyl)phosphanium |
InChI |
InChI=1S/C10H8O3S.C4H12O4P/c11-14(12,13)10-7-3-5-8-4-1-2-6-9(8)10;5-1-9(2-6,3-7)4-8/h1-7H,(H,11,12,13);5-8H,1-4H2/q;+1/p-1 |
Clé InChI |
IKTWUMXQVVENPA-UHFFFAOYSA-M |
SMILES canonique |
C1=CC=C2C(=C1)C=CC=C2S(=O)(=O)[O-].C(O)[P+](CO)(CO)CO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


